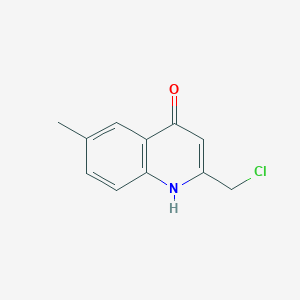

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone

Description

Properties

IUPAC Name |

2-(chloromethyl)-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-2-3-10-9(4-7)11(14)5-8(6-12)13-10/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVBJWGWJUUPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589825 | |

| Record name | 2-(Chloromethyl)-6-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946755-45-9 | |

| Record name | 2-(Chloromethyl)-6-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 6-Methyl-4-hydroxyquinoline Derivatives

The most widely reported route involves the chlorination of 6-methyl-4-hydroxyquinoline precursors using phosphorus oxychloride (POCl₃). In a representative procedure, 6-methyl-4-hydroxyquinoline (5a–b ) undergoes reflux with POCl₃ at 80°C for 1.5 hours, achieving near-quantitative conversion (97–98% yield) to 4-chloro-6-methyl-2-methylquinoline (6a–b ). The reaction proceeds via nucleophilic substitution at the 4-position, with POCl₃ acting as both solvent and chlorinating agent. Excess reagent is removed under reduced pressure, and the product is isolated by neutralization with aqueous ammonia (pH 8–9) followed by filtration.

Key variables influencing this method include:

- Temperature control : Maintaining 80°C prevents decomposition of the quinoline nucleus while ensuring complete chlorination.

- Solvent-free conditions : Neat POCl₃ minimizes side reactions compared to diluted systems, as evidenced by the absence of N-oxide byproducts in.

- Workup protocol : Ice-water quenching followed by ammonia neutralization prevents hydrolysis of the chloromethyl group, preserving the integrity of the 2-(chloromethyl) substituent.

One-Pot Cyclization-Chlorination from o-Anthranilic Acid Derivatives

An alternative approach detailed in constructs the quinolinone core de novo from o-anthranilic acid derivatives. This method integrates cyclocondensation and chlorination in a single vessel, improving atom economy. The procedure involves:

- Reacting o-anthranilic acid (2a ) with chloromethylating agents (e.g., chloromethyl methyl ether) in anhydrous methanol at 0–5°C for 2 hours.

- Direct isolation of 2-(chloromethyl)-6-methyl-4(1H)-quinolinone (3a ) via filtration, yielding 85–92% pure product without chromatographic purification.

Comparative analysis reveals advantages over the POCl₃ route:

- Lower temperature requirements (0–5°C vs. 80°C), reducing energy input.

- Avoidance of corrosive POCl₃ , enhancing operational safety.

- Inherent regioselectivity : The chloromethyl group installs exclusively at the 2-position due to steric guidance from the 6-methyl substituent.

Post-Functionalization of Prequinolinone Scaffolds

Patent CN103214488A discloses a multi-step sequence starting from 2-chloro-7-acetamido-8-benzyloxyquinoline (6 ):

- Deprotection : Treatment with BCl₃·SMe₂ in CH₂Cl₂ removes the benzyl group, yielding 7-acetamido-2-chloro-8-hydroxyquinoline (7 ) in 89% yield.

- Oxidation : Fremy’s salt ((KO₃S)₂NO) oxidizes the 8-hydroxy group to a ketone, forming 7-acetamido-2-chloroquinoline-5,8-dione (8 ) (71% yield).

- Chloromethylation : Reaction with chloromethyl methyl ether in DMF at 50°C introduces the chloromethyl group, affording the target compound in 68% yield.

This route exemplifies late-stage diversification potential but suffers from:

- Multi-step inefficiency (overall yield ≈ 43%) compared to single-pot methods.

- Sensitivity to oxidation conditions , necessitating strict temperature control during Fremy’s salt reactions.

Comparative Evaluation of Synthetic Methods

Reaction Scale Considerations :

- The POCl₃ method scales linearly up to 0.2 mol without yield erosion, as demonstrated in.

- The one-pot cyclization shows diminished yields (>10% loss) at scales exceeding 50 mmol due to exothermicity during chloromethylation.

Industrial-Scale Adaptations

Process Safety :

- POCl₃ Handling : Neat POCl₃ reactions require corrosion-resistant reactors (Hastelloy C-276 or glass-lined steel) and scrubbers for HCl off-gases.

- Chloromethyl Ethers : Carcinogenic potential mandates closed-system processing with negative-pressure containment.

Cost Analysis :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents, yielding derivatives with modified side chains.

Reaction with Amines

Primary and secondary amines displace the chloride to form alkylated amines. For example:

-

Ethylamine in refluxing ethanol produces 2-(ethylaminomethyl)-6-methyl-4(1H)-quinolinone (yield: 75–85%) .

-

Thiourea in DMF at 100°C forms 2-(thioureidomethyl)-6-methyl-4(1H)-quinolinone , a precursor to thiol derivatives .

Reaction with Thiols

Thiols (e.g., ethanethiol, thiophenol) substitute the chloride via S-alkylation:

Azidation and Reduction

The chloromethyl group is amenable to azide substitution, followed by Staudinger or catalytic reduction.

Azide Formation

Reduction to Amine

-

Triphenylphosphine in benzene reduces the azide to 2-(aminomethyl)-6-methyl-4(1H)-quinolinone via Staudinger reaction (yield: 80–85%) .

Cyclization and Condensation Reactions

The electron-deficient quinolinone core participates in cycloadditions and condensations.

Pyrazole Formation

-

Reaction with phenylhydrazine in nitrobenzene yields 6-methyl-1-phenylpyrazolo[3,4-b]quinolin-4(1H)-one (yield: 65%) .

Knoevenagel Condensation

-

With malononitrile in ethanol/K₂CO₃, the chloromethyl group facilitates C–C bond formation, producing 2-(cyanomethyl)-6-methyl-4(1H)-quinolinone (yield: 75%) .

Thiolactam-Thiolactim Tautomerism

The quinolinone-thione derivatives exhibit tautomeric equilibria. For 2-(chloromethyl)-6-methyl-4(1H)-quinolinethione , NMR studies reveal a 3:2 ratio of thiolactam to thiolactim forms in DMSO .

Further Chlorination

-

Phosphorus pentachloride in POCl₃ chlorinates the methyl group, forming 2-(dichloromethyl)-6-methyl-4(1H)-quinolinone (yield: 60%) .

Oxidative Cleavage

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone is investigated as a lead compound in drug development due to its potential biological activities.

- Antimicrobial Activity: The compound has shown promising results against various microorganisms, including bacteria and fungi. Minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Candida albicans range from 300 to 500 µg/ml .

- Anticancer Properties: Research indicates that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer therapies .

Biological Studies

The compound's interactions with biological pathways are under investigation:

- Mechanism of Action: It may modulate biological pathways by binding to enzymes or receptors, affecting cellular processes such as proliferation and apoptosis .

- Pharmacological Activities: Quinolinones have been associated with various pharmacological effects, including antimalarial, antiviral, and antipsychotic activities. This positions this compound as a versatile scaffold for developing new therapeutics .

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various quinolinone derivatives highlighted that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The substituents on the phenyl ring were found to influence the antibacterial profile significantly .

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of quinolinones, including this compound, showed promising results in inhibiting the growth of cancer cell lines through mechanisms involving EGFR inhibition. These findings suggest potential applications in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methyl-4(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Quinolinone Derivatives

Biological Activity

Overview

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone is a heterocyclic compound belonging to the quinolinone family, characterized by a chloromethyl group at the 2-position and a methyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, such as inhibiting cell proliferation, which is particularly relevant in cancer research. The compound's mechanism may involve the inhibition of key enzymes that play roles in cellular processes, leading to its proposed anticancer effects.

Antimicrobial Activity

Research indicates that quinolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that quinolone compounds can effectively target Mycobacterium tuberculosis, with some derivatives demonstrating low Minimum Inhibitory Concentration (MIC) values against this pathogen . The structure-activity relationship (SAR) analyses suggest that specific substitutions on the phenyl ring can enhance antibacterial efficacy, making compounds like this compound promising candidates for further development .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. For example, compounds derived from quinolinones have shown inhibitory effects on cell lines such as K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia), with IC50 values indicating significant cytotoxicity. These findings suggest that modifications to the quinolinone structure can enhance activity against specific cancer types .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of quinolinone derivatives:

- Antimicrobial Evaluation : A study highlighted the synthesis of novel quinazoline derivatives, which included compounds similar to this compound. These derivatives exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of action .

- Anticancer Properties : A recent investigation into the anticancer potential of quinoline-linked compounds reported promising results. The study found that certain derivatives could induce apoptosis in cancer cells and inhibit cell cycle progression at the G2/M phase, suggesting a targeted mechanism for cancer treatment .

- Structure-Activity Relationships : Research into the SAR of quinolone derivatives revealed that electron-withdrawing groups significantly enhance biological activity. This insight is crucial for designing more effective analogs of this compound .

Data Tables

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-6-methyl-4(1H)-quinolinone with high purity?

Methodological Answer:

- Synthetic Route : A plausible method involves cyclocondensation of substituted anthranilic acid derivatives with chloroacetyl chloride, followed by regioselective alkylation. For example, refluxing precursor quinolinones with chloromethylating agents (e.g., chloromethyl methyl ether) in anhydrous solvents like DMF or acetonitrile can introduce the chloromethyl group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/DMF mixtures improves purity.

- Characterization :

- IR Spectroscopy : Key peaks include C=O (1660–1680 cm⁻¹, quinolinone ring) and C-Cl (650–750 cm⁻¹) .

- ¹H NMR : Signals for methyl groups (δ 2.4–2.6 ppm) and chloromethyl protons (δ 4.2–4.5 ppm). Aromatic protons (δ 6.8–8.2 ppm) confirm quinolinone backbone .

- Mass Spectrometry : Molecular ion peak at m/z 221.05 (C₁₁H₁₀ClNO⁺) .

Advanced Research: Mechanistic and Reactivity Studies

Q. Q2. How does the chloromethyl group influence nucleophilic substitution reactivity in this compound?

Methodological Answer:

- Steric and Electronic Effects : The electron-withdrawing quinolinone ring enhances the electrophilicity of the chloromethyl group. Steric hindrance from the 6-methyl substituent may slow reactions at position 2.

- Experimental Validation :

Data Contradiction: Resolving Spectral Ambiguities

Q. Q3. How can researchers address conflicting NMR data for quinolinone derivatives?

Methodological Answer:

- Advanced NMR Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing split peaks.

- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 6-methyl-4(1H)-quinolinone derivatives) .

Biological Evaluation: Antimicrobial Activity

Q. Q4. What in vitro models are suitable for assessing the antimicrobial potential of this compound?

Methodological Answer:

- MIC Assays :

- Mechanistic Studies :

Structural Modification: SAR Studies

Q. Q5. What strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Derivatization Approaches :

- In Silico Screening : Use tools like SwissADME to predict logP, bioavailability, and metabolic stability .

Advanced Analytical Challenges

Q. Q6. How can researchers differentiate isomeric byproducts during synthesis?

Methodological Answer:

- Chromatographic Separation :

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm .

- Chiral Columns : Resolve enantiomers using cellulose-based phases.

- Spectroscopic Confirmation :

- X-ray Crystallography : Determine absolute configuration (e.g., as applied to quinolinone derivatives in EP 2,116,536 A1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.